(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;;/h6-7H,1-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOARTGBMHXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Overview
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a triazole derivative notable for its unique structural features, which include a cyclobutylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole ring structure is well-known for its ability to interact with various biological targets, making it a valuable subject of study.
- Molecular Formula : C8H13N4·2HCl
- Molecular Weight : 220.13 g/mol
- CAS Number : 1490550-10-1
The biological activity of (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride primarily arises from its ability to interact with specific enzymes and receptors. The mechanism may involve:
- Inhibition of Enzymatic Activity : The triazole ring can bind to the active sites of enzymes, preventing substrate access and inhibiting their function.
- Receptor Modulation : The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Biological Activities
Research indicates that compounds containing triazole rings exhibit diverse biological activities. The following table summarizes notable activities associated with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-1,2,3-Triazole | Heterocyclic | Antifungal and antibacterial |
| 5-Amino-1H-1,2,3-triazole | Heterocyclic | Antiviral properties |
| 4-Amino-1H-pyrazole | Heterocyclic | Anticancer activity |
| 2-Methylthio-5-nitrobenzimidazole | Benzimidazole | Antimicrobial |
The presence of the cyclobutylmethyl group may enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability and therapeutic efficacy.
Antimicrobial Activity
A study explored the antimicrobial properties of various triazole derivatives, including (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent.
Cytotoxic Effects
Computer-aided drug design studies predicted that this compound could exhibit cytotoxic effects against cancer cell lines. In vitro assays confirmed that it induced apoptosis in specific cancer cells, demonstrating promise as a lead compound for anticancer drug development.
Structure-Activity Relationship (SAR)
Research into the SAR of triazole derivatives highlighted the importance of the cyclobutylmethyl substituent. Modifications to this group influenced the overall biological activity and selectivity towards certain targets.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine exhibit significant activity against fungi such as Candida species.
- Anticancer Potential : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves binding to specific enzymes or receptors, inhibiting their activity and affecting cell proliferation .
Proteomics Research
This compound can be utilized in proteomics to study protein interactions and functions. Its ability to form stable complexes with proteins may facilitate investigations into protein structure and dynamics.
Drug Delivery Systems
Due to its favorable solubility profile and ability to form complexes with biomolecules, (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can be explored in drug delivery applications. This could enhance the bioavailability of therapeutic agents by improving their solubility and stability in physiological conditions .
Case Study 1: Antifungal Activity Evaluation
A study evaluated the antifungal efficacy of various triazole derivatives, including (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride against Candida albicans. The results indicated significant growth inhibition at low concentrations compared to standard antifungal agents.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research conducted on the cytotoxic effects of this compound revealed IC50 values indicating potent activity against breast cancer cell lines. Structural modifications were observed to enhance lipophilicity and improve therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous triazol-4-yl methanamine derivatives, highlighting differences in substituents, molecular weight, and functional groups:
Key Comparisons :
Oxetane vs. Thiophene: The oxetane group (C₆H₁₁ClN₄O) enhances polarity and metabolic stability, whereas the thiophene (C₈H₁₁ClN₄S) contributes to lipophilicity and electronic diversity via sulfur .
Physicochemical Properties :
- The target compound’s molecular weight (~265–275 g/mol, estimated) is higher than propyl (205.62 g/mol) but lower than pyridinylmethyl (261.13 g/mol) analogs due to the cyclobutyl group’s compact structure.
- Solubility trends correlate with substituent polarity: oxetane > pyridine > cyclobutylmethyl > thiophene > propyl.
Synthetic Accessibility :
- All analogs are synthesized via CuAAC, using azides (e.g., cyclobutylmethyl azide) and propargylamine derivatives . The cyclobutylmethyl group may require specialized azide precursors.
Biological Relevance :
- Thiophene and pyridine derivatives show promise in targeting enzymes or receptors with aromatic binding pockets, while the cyclobutylmethyl group’s rigidity may optimize pharmacokinetic profiles .
Vorbereitungsmethoden
Synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazole Intermediate
Azide Synthesis:
Cyclobutylmethyl bromide or chloride is reacted with sodium azide in DMF or DMSO at elevated temperatures (~70°C) to afford cyclobutylmethyl azide in good yield.Alkyne Synthesis:
Alternatively, cyclobutylmethyl alcohol can be converted to the corresponding alkyne derivative via Mitsunobu reaction or other functional group transformations.
CuAAC Reaction
-
- Azide (1.0 mmol) and alkyne (1.5 mmol) are dissolved in a 1:1 mixture of tert-butanol and water (2 mL each).
- Copper sulfate pentahydrate (0.05 mmol, 50 mg/mL aqueous solution) and sodium ascorbate (0.20 mmol) are added to generate Cu(I) catalyst in situ.
- The mixture is stirred magnetically at room temperature for 2–16 hours until the azide is consumed (monitored by TLC).
Work-up:
After completion, the reaction mixture is partitioned between ethyl acetate, water, and saturated NaCl solution. The organic layer is washed, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude triazole product.
Representative Data Table for Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclobutylmethyl azide synthesis | Cyclobutylmethyl bromide + NaN3, DMF, 70°C, 6 h | 85–90 | High conversion, monitored by TLC |
| CuAAC reaction | Azide + Alkyne, CuSO4 + sodium ascorbate, tert-butanol/water, RT, 2–16 h | 75–90 | Regioselective 1,4-substitution |
| Reduction to methanamine | Catalytic hydrogenation or chemical reduction (e.g., LiAlH4) | 80–95 | Complete conversion confirmed by NMR |
| Dihydrochloride salt formation | Treatment with HCl gas or aqueous HCl, precipitation | >95 | Salt isolated as stable crystalline solid |
Q & A
Q. What are the common synthetic routes for (1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, and what methodological considerations are critical for reproducibility?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Cyclobutylmethyl azide preparation : Reacting cyclobutylmethyl bromide with sodium azide in a polar solvent (e.g., DMF) .
- Triazole formation : Coupling the azide with a propargylamine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 25–60°C .
- Salt formation : Treating the free base with HCl in anhydrous conditions to yield the dihydrochloride . Critical considerations: Purity of intermediates, inert atmosphere to prevent oxidation, and stoichiometric control to minimize byproducts.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- X-ray crystallography : Refinement via SHELXL (e.g., resolving cyclobutylmethyl torsional angles and triazole planarity) .
- NMR spectroscopy : and NMR to confirm regioselectivity (1,4-triazole substitution) and cyclobutylmethyl linkage .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₄·2HCl) .
Q. What stability and storage conditions are recommended for this compound?
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Stability : Avoid prolonged exposure to >40°C or strong oxidizers (risk of HCl release or cyclobutane ring strain) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for triazole-containing compounds?
Discrepancies in bond lengths/angles may arise from:
Q. What experimental design strategies optimize yield in CuAAC reactions for sterically hindered analogs?
For bulky substituents (e.g., cyclobutylmethyl):
- Solvent choice : Use DMSO or t-BuOH:H₂O mixtures to enhance solubility .
- Catalyst loading : Increase Cu(I) concentration (2–5 mol%) and reaction time (24–48 hr) .
- Microwave-assisted synthesis : Reduce reaction time (1–2 hr) while maintaining regioselectivity .
Q. How can computational methods predict the biological activity of this compound when empirical toxicity data is unavailable?
- In silico models : Use SwissADME for bioavailability predictions (e.g., LogP ~1.5 due to dihydrochloride salt) .
- Docking studies : Target triazole-binding enzymes (e.g., cytochrome P450) via AutoDock Vina, leveraging the compound’s hydrogen-bonding capacity .
- QSAR analysis : Correlate cyclobutane ring strain with cytotoxicity using PubChem bioassay data .
Q. What analytical techniques differentiate between polymorphic forms of the dihydrochloride salt?
- PXRD : Compare experimental patterns with simulated data from Mercury .
- DSC/TGA : Identify dehydration events (e.g., HCl loss above 150°C) .
- Solid-state NMR : Resolve - correlations to probe protonation states .
Methodological Challenges & Data Interpretation
Q. How should researchers address low yields in cyclobutylmethyl-triazole synthesis?
Potential causes and solutions:
- Azide decomposition : Use freshly prepared cyclobutylmethyl azide and avoid light .
- Steric hindrance : Introduce directing groups (e.g., Boc-protected amines) to preorganize reactants .
- Byproduct formation : Optimize purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. What strategies validate the absence of residual copper in the final product?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
